1,2-Dioleoyl-3-palmitoyl-rac-glycerol

Nutritional Biochemistry Lipid Metabolism Structured Lipids

Research requiring precise fatty acid positional distribution is compromised by regioisomeric impurities. Standard 1,3-dioleoyl-2-palmitoylglycerol (OPO) cannot substitute for OOP without introducing experimental variability. - Certified reference standard (≥98%) for resolving OOP from OPO via non-endcapped polymeric ODS-HPLC - Defined substrate for pancreatic lipase assays and malabsorption models (67% in vivo absorption vs 80% for OPO) - Validated starting material for enzymatic synthesis of asymmetric triacylglycerols

Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
CAS No. 65390-75-2
Cat. No. B3148660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-palmitoyl-rac-glycerol
CAS65390-75-2
Molecular FormulaC55H102O6
Molecular Weight859.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+
InChIKeyJFISYPWOVQNHLS-NBHCHVEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) Overview


1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) is a structured, mixed-acid triacylglycerol (TAG) containing oleic acid (C18:1) esterified at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position of a racemic glycerol backbone [1]. This specific regioisomeric configuration distinguishes it from other dioleoyl-palmitoyl glycerols, such as the industrially important 1,3-dioleoyl-2-palmitoylglycerol (OPO) [2]. OOP serves as a critical analytical standard and research substrate for investigating the profound impact of fatty acid positional distribution on lipid physicochemical properties, enzymatic hydrolysis, and intestinal absorption [3][4].

1
Regioisomer Reference Standard

Certified purity supports OOP/OPO differentiation in lipidomics.

2
Lipid Digestion & Absorption Studies

Defined substrate for regiospecific lipase assays and absorption models.

3
Polymorphism & Phase Behavior Research

Unique metastable crystallization profile for material stability studies.

Why Generic Substitution Fails for OOP


The term 'dioleoyl-palmitoyl glycerol' encompasses a family of regioisomers with identical molecular formulas but distinct fatty acid arrangements on the glycerol backbone. These positional isomers exhibit drastically different physical, chemical, and biological behaviors. Substituting 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP) with its common isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), without verification will introduce significant variability and invalidate experimental outcomes [1]. Differences in their phase behavior lead to distinct crystallization and melting properties that affect material processing and stability [2]. Most critically, their in vivo digestion and absorption are markedly different, with one isomer demonstrating superior bioavailability. Therefore, for research requiring precise control over lipid metabolism, material properties, or for use as a certified analytical standard, generic substitution is not a scientifically sound practice [3].

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP)
1,3-Dioleoyl-2-palmitoyl-glycerol (OPO)
Reported 67% fat absorption in rat models Lower palmitic acid bioavailability context
Reported 80% fat absorption; higher nutrient absorption profile Absorption difference may invalidate metabolic comparisons
Metastable molecular compound crystals; phase separation over time Long-term stability requires controlled storage
Thermodynamically stable crystal forms in mixtures Phase behavior mismatch alters material processing
Requires specific non-endcapped polymeric ODS column for HPLC resolution Isomer identity must be confirmed analytically
Readily separable under varied HPLC conditions Generic columns may co-elute both isomers

OOP Quantitative Evidence Guide


In Vivo Absorption: OOP vs. OPO

A direct head-to-head comparison in rats demonstrates that the positional isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) exhibits significantly higher in vivo absorption than 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP) [1]. The overall fat absorption from an OPO diet was 80%, while the absorption from an OOP diet was only 67% [1]. This differential bioavailability is further highlighted by the absorption rate of the palmitic acid (P) moiety: 80% of palmitic acid was absorbed when administered as OPO, compared to just 63% when administered as OOP [1].

In Vivo Absorption: OOP vs OPO
Head-to-head
OOP diet: 67% total fat absorption, 63% palmitic acid absorption
OPO diet: 80% total fat, 80% palmitic acid
Absolute reduction: 13% fat, 17% palmitic acid (rat model)
Reported absorption context supports isomer comparison
Data to verify; model-specific intestinal absorption endpoints
Nutritional Biochemistry Lipid Metabolism Structured Lipids

Phase Behavior and Crystallization of OOP/OPO Mixtures

A systematic phase behavior study using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) revealed that binary mixtures of 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) form metastable molecular compound (MC) crystals, unlike the thermodynamically stable MC crystals formed by mixtures of other TAG isomers like POP/OPO [1]. Specifically, OOP/OPO MC crystals are only observed under metastable conditions and tend to separate into their component TAGs to form a eutectic mixture after 17 months of incubation [1].

Phase Behavior & Crystallization
Head-to-head
OOP/OPO mixtures form metastable molecular compound (MC) crystals
Phase separation into eutectic after ~17 months incubation
POP/OPO mixtures form thermodynamically stable MC crystals
Metastable profile affects storage and processing decisions
Source-specific review; DSC/XRD conditions apply
Physical Chemistry Lipid Crystallography Material Science

HPLC Separation of OOP and OPO

The accurate identification and quantification of 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP) in complex mixtures requires its separation from its positional isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO). A study demonstrated that a non-endcapped polymeric ODS column can achieve baseline resolution of an OPO and OOP mixture [1]. Optimal separation was achieved at a column temperature of 10°C [1]. This contrasts with monomeric or endcapped ODS columns, which failed to resolve the isomers under the same conditions [1].

HPLC Separation of Isomers
Method context
Non-endcapped polymeric ODS column, 10°C
Baseline resolution of OOP and OPO achieved
Monomeric/endcapped columns failed to resolve
Supports isomer-specific purity confirmation
Analytical context; 10°C may require method validation
Analytical Chemistry Lipidomics Chromatography

Commercial Purity Specifications

For research applications requiring a defined and reproducible starting material, the purity of 1,2-dioleoyl-3-palmitoyl-rac-glycerol is a critical selection criterion. Multiple suppliers specify a purity of ≥98% for this compound, with analytical characterization typically provided by HPLC or TLC [1]. Some vendors offer a higher specification of ≥99% (TLC) . This level of purity is essential for its use as a quantitative standard in lipidomics or as a defined substrate in enzymatic assays [2].

Commercial Purity Specifications
Specification review
≥98% (HPLC) or ≥99% (TLC)
Certificate of Analysis available from multiple suppliers
Purity benchmark for reference standard procurement
Vendor CoA required; confirm lot-specific purity
Chemical Sourcing Quality Control Reagent Specification

OOP Application Scenarios


Certified Reference Standard for OPO/OOP Differentiation

Given the significant differences in bioavailability between OPO and OOP [1], accurately quantifying these isomers in complex matrices like infant formula or biological samples is critical. Procure high-purity (≥98%) 1,2-dioleoyl-3-palmitoyl-rac-glycerol for use as a certified reference standard to validate and calibrate analytical methods, such as the non-endcapped polymeric ODS column HPLC method described by Kuroda et al., which is capable of resolving OOP from OPO [2].

Defined Substrate for Lipase Activity Studies

The markedly lower in vivo absorption of OOP (67%) compared to OPO (80%) and the reduced absorption of palmitic acid from OOP (63% vs. 80%) make it an essential tool for lipid metabolism research [1]. Use OOP as a defined substrate in in vitro pancreatic lipase assays or in vivo animal models to study the mechanisms of regiospecific lipid digestion, to serve as a negative control against OPO, or to create models of dietary fat malabsorption [3].

Model Compound for Metastable Phase Behavior Studies

For research and development in the food, pharmaceutical, or cosmetic industries where lipid crystallization impacts product texture, stability, and bioavailability, OOP provides a unique model system. Its ability to form metastable molecular compounds with OPO, which phase-separate over time, as demonstrated by Bayés-García et al. [4], makes it an ideal compound for studying and controlling polymorphism and long-term physical stability in structured lipid blends.

High-Purity Building Block for Structured Lipid Synthesis

OOP serves as a well-characterized starting material for the enzymatic synthesis of other asymmetric or mixed-acid triacylglycerols. Procuring the compound with a verified purity of ≥98% ensures the fidelity of subsequent synthetic steps, minimizing the introduction of unwanted isomers or contaminants that could compromise the properties of the final structured lipid product.

Application
Selection Property
Validation Focus
Certified Reference Standard for OPO/OOP Differentiation
Regioisomer identity and purity (≥98%)
HPLC resolution under validated column conditions
Defined Substrate for Lipase Activity Studies
Regiospecific lipid digestion profile
Absorption endpoint context; negative control fit
Model Compound for Metastable Phase Behavior
Crystallization polymorphism and long-term stability
Phase separation monitoring over storage time
High-Purity Building Block for Structured Lipid Synthesis
Verified purity >98% (HPLC)
Minimization of isomeric impurities in downstream products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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